2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a thieno[3,2-d]pyrimidinone core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:
- 3-(4-(Trifluoromethoxy)phenyl): A lipophilic and electron-withdrawing substituent enhancing metabolic stability.
- Thioacetamide linkage (-S-CH2-CO-NH-): Connects the core to the tetrahydrofuran (THF) moiety.
This compound’s design combines features aimed at optimizing bioavailability and target interaction, common in kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O4S2/c21-20(22,23)30-13-5-3-12(4-6-13)26-18(28)17-15(7-9-31-17)25-19(26)32-11-16(27)24-10-14-2-1-8-29-14/h3-6,14H,1-2,7-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMSBVWXBHJSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 471.45 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3N3O3S |
| Molecular Weight | 471.45 g/mol |
| Key Functional Groups | Thieno[3,2-d]pyrimidine core, Trifluoromethoxy group |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in cell proliferation and inflammation pathways, potentially leading to anticancer effects. The trifluoromethoxy group enhances lipophilicity, improving cellular uptake and bioactivity.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has been observed to inhibit the proliferation of various cancer cell lines by targeting pathways involved in cell growth and survival.
- Mechanistic Insights : It may act by modulating the activity of kinases or transcription factors that are crucial for tumor progression .
Neurological Effects
The compound's effects on potassium chloride cotransporter 2 (KCC2) have been investigated due to its role in neuronal function. Enhancing KCC2 expression could have implications for treating neurological disorders linked to KCC2 deficiency .
Case Studies
-
Study on Antitumor Activity : A recent study evaluated the efficacy of similar thieno[3,2-d]pyrimidine derivatives against human tumor cell lines such as HepG2 and MCF7. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.
Cell Line IC50 (µM) HepG2 5.0 MCF7 4.5 - KCC2 Modulation Study : In vivo studies demonstrated that compounds enhancing KCC2 expression could improve synaptic transmission in animal models of epilepsy, suggesting a potential therapeutic application for neurological disorders.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Substituent Effects :
- The 4-(trifluoromethoxy)phenyl group in the target compound offers a unique balance of electron-withdrawing (-OCF3) and lipophilic properties compared to chloro (Cl), methyl (CH3), or fluoro (F) substituents .
- 4-Methylphenyl () increases lipophilicity but lacks the metabolic stability conferred by trifluoromethoxy.
Acetamide Substituent Diversity :
- The tetrahydrofuran-2-ylmethyl group in the target compound introduces a polar, flexible chain, contrasting with rigid aromatic groups (e.g., benzothiazole in IWP-3) . This may improve solubility but reduce binding affinity in hydrophobic pockets.
- 2-(Trifluoromethyl)phenyl () and 4-(trifluoromethoxy)phenyl () highlight the prevalence of trifluoromethyl/trifluoromethoxy groups in modern drug design for their steric and electronic effects.
Physicochemical Properties:
- Solubility : The THF moiety in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., ).
- Melting Points : Analogs like 5.6 (mp 230°C) and 5.15 (mp 224°C) () suggest that polar groups reduce melting points, though data for the target compound is unavailable.
- logP Calculations : The trifluoromethoxy group (logP ~2.5) increases lipophilicity versus methyl (logP ~2.1) or hydrogen, impacting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
